3-Ethoxy-2-methoxybenzaldehyde
Overview
Description
3-Ethoxy-2-methoxybenzaldehyde is a chemical compound that belongs to the class of substituted benzaldehydes, which are aromatic compounds containing a benzene ring with an aldehyde functional group and various other substituents. While the specific compound 3-Ethoxy-2-methoxybenzaldehyde is not directly studied in the provided papers, related compounds with methoxy and other substituents on the benzene ring have been investigated for their spectroscopic properties, synthesis methods, and reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of related methoxybenzaldehyde derivatives often involves multi-step reactions starting from simpler aromatic compounds or non-aromatic precursors. For instance, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from an acyclic, non-aromatic precursor in a 9-step process that included cyclization, aromatization, and selective demethylation steps . Similarly, 4-benzyloxy-2-methoxybenzaldehyde was synthesized via O-alkylation and Vilsmeier-Hack reactions, achieving a high overall yield . These methods could potentially be adapted for the synthesis of 3-Ethoxy-2-methoxybenzaldehyde by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives has been characterized using various spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy, as well as X-ray crystallography. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal system . Density functional theory (DFT) has also been used to predict the optimized geometry and vibrational frequencies of these compounds .
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives participate in various chemical reactions, including electrochemical oxidation, which can lead to methoxylation or dimerization depending on the conditions . The UV-induced conformational isomerization and photochemistry of halogen- and methoxy-substituted benzaldehydes have also been studied, showing that these compounds can undergo selective photoisomerization and decarbonylation reactions . The stereoselectivity of aldol reactions with 3-nitro-2-methoxybenzaldehydes has been shown to be influenced by the amine base used, affecting the diastereoselection of the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives are influenced by their molecular structure and substituents. Spectroscopic studies provide insights into the electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP), which are important for understanding the reactivity of these compounds . The presence of different substituents can also affect the melting point, solubility, and stability of the compounds, as well as their spectroscopic signatures .
Scientific Research Applications
1. Catalytic Applications
Ghorbanloo and Alamooti (2017) discuss the use of a complex derived from a similar compound, 2-hydroxy-3-methoxybenzaldehyde, in catalysis. This material acts as a catalyst for the oxidation of primary alcohols and hydrocarbons, indicating potential applications of 3-Ethoxy-2-methoxybenzaldehyde in similar catalytic processes (Ghorbanloo & Alamooti, 2017).
2. Vibrational Dynamics Studies
Ribeiro-Claro et al. (2021) explored the vibrational dynamics of similar compounds, including 4-ethoxybenzaldehyde, through INS spectroscopy and periodic DFT calculations. This research suggests that 3-Ethoxy-2-methoxybenzaldehyde could be used in studies of molecular structure and dynamics (Ribeiro-Claro et al., 2021).
3. Thermophysical Properties
The study of thermophysical properties of similar aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, by Temprado et al. (2008) suggests that 3-Ethoxy-2-methoxybenzaldehyde could be relevant in examining properties like fusion temperatures, enthalpies, and heat capacities (Temprado et al., 2008).
4. Magnetic Interaction in Materials Science
A study by Ge et al. (2018) on dinuclear dysprosium(III) complexes involving 3-ethoxy-2-hydroxybenzaldehyde indicates potential for 3-Ethoxy-2-methoxybenzaldehyde in the development of materials with specific magnetic properties (Ge et al., 2018).
5. Biosynthesis and Medicinal Properties
Kundu and Mitra (2016) discuss the biosynthesis and medicinal properties of methoxybenzaldehydes, suggesting that 3-Ethoxy-2-methoxybenzaldehyde could have similar significance in pharmaceutical research (Kundu & Mitra, 2016).
6. Synthetic Applications
Research by Takjoo et al. (2013) on compounds derived from 3-methoxy-2-hydroxybenzaldehyde suggests potential synthetic applications for 3-Ethoxy-2-methoxybenzaldehyde in the synthesis of complex organic molecules (Takjoo et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFOODCKJPANTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368572 | |
Record name | 3-ethoxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-methoxybenzaldehyde | |
CAS RN |
75792-34-6 | |
Record name | 3-ethoxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxy-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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